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Compound of Interest

Compound Name: C16-K-cBB1

Cat. No.: B12395775 Get Quote

An in-depth guide to the applications of C16, a potent and selective inhibitor of double-stranded

RNA-dependent protein kinase (PKR), in molecular biology research. This document provides

detailed application notes, experimental protocols, and quantitative data for researchers,

scientists, and drug development professionals. C16, also known as GW506033X, is an ATP-

binding site-directed small molecule that has demonstrated significant potential in various

research areas, including neuroprotection, cancer, inflammation, and virology.

Molecular Profile: C16
Systematic Name: 1H-Imidazole, 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-furanyl)-

Common Names: C16, GW506033X, PKR-IN-C16

Target: Double-stranded RNA-dependent protein kinase (PKR), also known as EIF2AK2.[1]

[2][3]

Mechanism of Action: C16 is an ATP-binding site-directed inhibitor that blocks the

autophosphorylation of PKR, a crucial step for its activation.[4][5][6][7] By inhibiting PKR,

C16 can prevent the downstream phosphorylation of eukaryotic initiation factor 2 alpha

(eIF2α), thereby rescuing the translational block induced by PKR activation.[4][5][6]

Applications in Molecular Biology
C16 has emerged as a valuable tool for studying the diverse roles of PKR in cellular processes.

Its applications span several key areas of research:
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Neuroprotection: PKR activation is implicated in the pathophysiology of various

neurodegenerative diseases and acute brain injuries. C16 has been shown to exert

neuroprotective effects by inhibiting neuroinflammation and apoptosis in models of

excitotoxicity, hypoxia-ischemia, and endoplasmic reticulum (ER) stress.[1][3][8][9][10]

Cancer Biology: Dysregulation of PKR has been observed in several cancers. C16 has been

demonstrated to suppress the proliferation of cancer cells, such as in colorectal and

hepatocellular carcinoma, by modulating cell cycle progression and angiogenesis.[11][12]

[13]

Inflammation and Immunology: PKR is a key mediator of inflammatory responses. C16 can

attenuate the production of pro-inflammatory cytokines, such as IL-1β, and modulate

inflammatory signaling pathways like NF-κB.[1][8][14][15]

Virology: As a primary sensor of viral dsRNA, PKR plays a crucial role in the innate immune

response to viral infections. C16 can be used to study the role of PKR in controlling viral

replication and the host's antiviral response.

Quantitative Data Summary
The following tables summarize the key quantitative data for C16's activity and effects in

various experimental models.

Table 1: In Vitro Inhibitory Activity of C16

Parameter Value Cell/System Reference

IC50 (PKR

Autophosphorylation)
186-210 nM In vitro kinase assay [5][6][7]

IC50 (Rescue of

Translation Block)
100 nM

In vitro translation

assay
[6]

Table 2: Cellular and In Vivo Efficacy of C16
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Application Model Treatment Key Findings Reference

Neuroprotection

Acute excitotoxic

rat model

(Quinolinic acid

injection)

600 µg/kg, i.p.

47% decrease in

neuronal loss;

37% reduction in

cleaved

caspase-3

positive neurons;

97% inhibition of

IL-1β increase.

[1][10]

Neonatal

hypoxia-ischemia

rat model

100 µg/kg, i.p.

Significant

reduction in brain

infarct volume

and apoptosis;

Decreased

expression of

TNF-α, IL-1β,

and IL-6 mRNA.

[8][9]

ER stress in SH-

SY5Y cells

0.1 or 0.3 µM for

24h

Protective effect

against neuronal

cell death.

[3]

Anti-Cancer

Colorectal

cancer cell lines

(HCT116, HT29)

100-2000 nM

Dose-dependent

suppression of

cell proliferation;

Induction of G1

cell cycle arrest.

[12][13]

Hepatocellular

carcinoma cell

line (Huh7)

500-3000 nM

Dose-dependent

suppression of

cell proliferation;

Decreased

mRNA levels of

angiogenesis-

related growth

factors.

[1]
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Anti-

Inflammatory

Sepsis-induced

acute kidney

injury mouse

model (LPS

challenge)

Pre-treatment

with C16

Attenuated renal

elevation of pro-

inflammatory

cytokines;

Prevented NF-κB

activation.

[15]

Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided

below using the DOT language for Graphviz.

PKR Activation and Downstream Signaling
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Caption: C16 inhibits PKR autophosphorylation, blocking downstream signaling.

C16 in Neuroprotection Experimental Workflow
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In Vivo Model

Treatment

Analysis
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Caption: Workflow for assessing C16's neuroprotective effects in vivo.

C16 in Colorectal Cancer Cell Proliferation Assay
Workflow
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Experiment Setup

Treatment

Assay and Analysis

Seed CRC Cells
(e.g., HCT116, HT29)

in 96-well plates

Treat with varying
concentrations of C16
(e.g., 100-2000 nM)

Treat with DMSO
(Vehicle Control)

Perform MTS Assay
at different time points

Flow Cytometry
(Cell Cycle Analysis)

Western Blot
(p21, p53 expression)

Click to download full resolution via product page

Caption: Workflow for C16's effect on cancer cell proliferation.

Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PKR
Autophosphorylation Inhibition
Objective: To determine the IC50 value of C16 for the inhibition of PKR autophosphorylation.

Materials:

Recombinant human PKR enzyme

C16 (stock solution in DMSO)

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1

mM Na3VO4, 10 mM MgCl2)

[γ-32P]ATP
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SDS-PAGE gels

Phosphorimager

Procedure:

Prepare serial dilutions of C16 in kinase buffer.

In a microcentrifuge tube, combine the recombinant PKR enzyme with the different

concentrations of C16 or DMSO (vehicle control).

Pre-incubate for 10 minutes at 30°C.

Initiate the kinase reaction by adding [γ-32P]ATP.

Incubate for 20 minutes at 30°C.

Stop the reaction by adding SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to a phosphor screen.

Quantify the band corresponding to autophosphorylated PKR using a phosphorimager.

Calculate the percentage of inhibition for each C16 concentration and determine the IC50

value using appropriate software.

Protocol 2: Cell Proliferation Assay (MTS)
Objective: To assess the effect of C16 on the proliferation of cancer cell lines.[12][13]

Materials:

Colorectal cancer cell lines (e.g., HCT116, HT29)

Complete growth medium (e.g., DMEM with 10% FBS)

C16 (stock solution in DMSO)
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96-well plates

MTS reagent

Plate reader

Procedure:

Seed the cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate

for 24 hours.

Treat the cells with serial dilutions of C16 (e.g., 100 nM to 2000 nM) or DMSO as a vehicle

control.

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

At each time point, add MTS reagent to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Protocol 3: In Vivo Neuroprotection Study in a Rat Model
of Excitotoxicity
Objective: To evaluate the neuroprotective effects of C16 in an in vivo model of acute

neuroinflammation.[10]

Materials:

Male Wistar rats (10 weeks old)

Quinolinic acid (QA)

C16

Vehicle solution (e.g., saline with a small percentage of DMSO)
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Stereotaxic apparatus

Anesthetics

Procedure:

Acclimatize the rats for at least one week before the experiment.

Anesthetize the rats and place them in a stereotaxic apparatus.

Induce neuroinflammation by a unilateral striatal injection of quinolinic acid.

Administer C16 (e.g., 600 µg/kg) or vehicle via intraperitoneal (i.p.) injection at specific time

points before and after the QA injection (e.g., 24 hours and 2 hours before, and 24 hours

after).

After a set period (e.g., 48 hours post-QA injection), euthanize the animals and perfuse them

with saline followed by paraformaldehyde.

Collect the brains and process them for histological and immunohistochemical analysis.

Perform staining (e.g., Nissl staining for neuronal loss, anti-cleaved caspase-3 for apoptosis)

and quantify the results.

Collect contralateral brain tissue for biochemical analyses such as Western blotting for p-

PKR and Luminex assays for cytokine levels.

Concluding Remarks
C16 is a powerful research tool for elucidating the complex roles of PKR in health and disease.

The protocols and data presented here provide a comprehensive resource for researchers

interested in utilizing this specific PKR inhibitor in their studies. As with any small molecule

inhibitor, it is crucial to include appropriate controls and perform dose-response experiments to

ensure the specificity and validity of the findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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